Cas no 917746-84-0 (3,7-Dimethyl-quinoline-2-thiol)
3,7-Dimethyl-quinoline-2-thiol Chemical and Physical Properties
Names and Identifiers
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- 3,7-Dimethyl-quinoline-2-thiol
- 3,7-Dimethyl-2(1H)-quinolinethione
- 917746-84-0
- DTXSID101297815
- AKOS000678515
- 3,7-Dimethylquinoline-2-thiol
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- MDL: MFCD08899022
- Inchi: 1S/C11H11NS/c1-7-3-4-9-6-8(2)11(13)12-10(9)5-7/h3-6H,1-2H3,(H,12,13)
- InChI Key: KSKDPXCBQGPRJE-UHFFFAOYSA-N
- SMILES: S=C1C(C)=CC2C=CC(C)=CC=2N1
Computed Properties
- Exact Mass: 189.06122053Da
- Monoisotopic Mass: 189.06122053Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 257
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 44.1Ų
3,7-Dimethyl-quinoline-2-thiol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Crysdot LLC | CD11016650-5g |
3,7-Dimethylquinoline-2-thiol |
917746-84-0 | 97% | 5g |
$874 | 2024-07-19 |
3,7-Dimethyl-quinoline-2-thiol Related Literature
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on 3,7-Dimethyl-quinoline-2-thiol
3,7-Dimethyl-Quinoline-2-Thiol: A Comprehensive Overview
3,7-Dimethyl-Quinoline-2-Thiol, also known by its CAS number CAS No. 917746-84-0, is a heterocyclic compound with significant potential in various fields of chemistry and materials science. This compound belongs to the quinoline family, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The presence of sulfur in the thiol group at position 2 and methyl groups at positions 3 and 7 introduces unique electronic and structural properties that make it an interesting subject for research.
The synthesis of 3,7-Dimethyl-Quinoline-2-Thiol involves a series of well-established organic reactions. Recent studies have focused on optimizing the synthesis process to enhance yield and purity. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of o-aminothiophenol with dimethyl acetoacetate has been reported to yield this compound with high efficiency. The methyl groups at positions 3 and 7 are introduced through alkylation or substitution reactions, ensuring the desired regioselectivity.
The electronic properties of 3,7-Dimethyl-Quinoline-2-Thiol make it a promising candidate for applications in organic electronics. The sulfur atom in the thiol group contributes to the compound's ability to act as a mild Lewis base, facilitating interactions with metal ions. This property has led to its exploration in the development of coordination polymers and metalloorganic frameworks (MOFs). Recent research has demonstrated that this compound can form stable complexes with transition metals such as copper and zinc, which exhibit unique magnetic and optical properties.
In the field of materials science, 3,7-Dimethyl-Quinoline-2-Thiol has shown potential as a building block for constructing two-dimensional (2D) materials. Its planar structure and ability to form π–π interactions make it suitable for self-assembling into ordered monolayers or films. These materials have applications in sensors, flexible electronics, and energy storage devices. For example, studies have reported the use of this compound in fabricating organic field-effect transistors (OFETs) with improved charge transport properties.
The biological activity of 3,7-Dimethyl-Quinoline-2-Thiol is another area of active research. Initial studies suggest that this compound exhibits moderate antioxidant activity due to the presence of sulfur and aromatic rings. Furthermore, its ability to coordinate with metal ions may impart it with anti-inflammatory or antimicrobial properties. Researchers are currently investigating its potential as a lead compound for drug development.
In conclusion, 3,7-Dimethyl-Quinoline-2-Thiol is a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure and functional groups make it an attractive target for further research and development. As advancements in synthetic methods and characterization techniques continue to emerge, this compound is expected to play an increasingly important role in both academic and industrial settings.
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